molecular formula C15H17N3O3 B3008300 4-[2-[(1-Cyanocyclopentyl)amino]-2-oxoethoxy]benzamide CAS No. 869472-87-7

4-[2-[(1-Cyanocyclopentyl)amino]-2-oxoethoxy]benzamide

Cat. No. B3008300
CAS RN: 869472-87-7
M. Wt: 287.319
InChI Key: FGOWBKDRVRBDRJ-UHFFFAOYSA-N
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Description

“4-[2-[(1-Cyanocyclopentyl)amino]-2-oxoethoxy]benzamide” is a chemical compound with the CAS No. 869472-87-7. It is a qualified product offered by Benchchem. The molecular formula of a similar compound, 4-{[{2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl}(methyl)amino]methyl}-N-methylbenzamide, is C18H24N4O2 .


Synthesis Analysis

The synthesis of benzamides can be performed through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is green, rapid, mild, and highly efficient . Another synthesis method involves reacting sodium tetraphenyl borate with 4-amino-N- [2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .


Chemical Reactions Analysis

The synthesis of benzamides involves the direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This reaction is performed through a green and powerful technology .

Scientific Research Applications

Future Directions

Heat Shock Protein 90 (Hsp90) is one of the most important chaperones involved in regulating the maturation of more than 300 client proteins, many of which are closely associated with refractory diseases, including cancer, neurodegenerative diseases, and viral infections . The development of novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles . This could be a potential future direction for the development of compounds like “4-[2-[(1-Cyanocyclopentyl)amino]-2-oxoethoxy]benzamide”.

properties

IUPAC Name

4-[2-[(1-cyanocyclopentyl)amino]-2-oxoethoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c16-10-15(7-1-2-8-15)18-13(19)9-21-12-5-3-11(4-6-12)14(17)20/h3-6H,1-2,7-9H2,(H2,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOWBKDRVRBDRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)COC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85198821
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-[2-[(1-Cyanocyclopentyl)amino]-2-oxoethoxy]benzamide

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